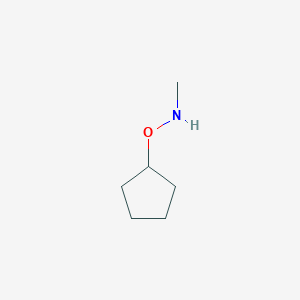

(Cyclopentyloxy)(methyl)amine

Description

Contextualization of (Cyclopentyloxy)(methyl)amine within Organic Chemistry

N-alkoxyamines are characterized by the presence of a nitrogen-oxygen (N-O) single bond. This functional group is central to their chemical behavior, which is distinct from that of simple amines or ethers. The cyclopentyl moiety in this compound introduces a cyclic aliphatic component, influencing the compound's steric and electronic properties. The methyl group on the nitrogen atom further defines its character as a secondary amine derivative. The interplay of these structural features dictates the molecule's potential applications in areas such as synthetic methodology and the development of novel chemical entities.

The study of N-alkoxyamines is significant in organic synthesis. For instance, they have been investigated for their role in controlled radical polymerization and as precursors to various nitrogen-containing heterocycles. rsc.orgnih.gov The specific combination of a cyclopentyloxy group and a methylamino group in the target compound suggests potential for unique reactivity patterns that merit detailed investigation.

Foundational Research on this compound

While extensive research specifically targeting this compound is not widely documented in publicly accessible literature, foundational knowledge can be extrapolated from studies on related N-alkoxyamines. The synthesis of O-alkylhydroxylamines, the parent class of compounds, has been a subject of considerable research. organic-chemistry.orgmcmaster.ca These studies provide a basis for understanding the probable synthetic pathways and general chemical properties of this compound.

Key physical and chemical properties of this compound are summarized in the table below, based on available data from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 1545691-27-7 | nih.govsigmaaldrich.com |

| Molecular Formula | C6H13NO | americanelements.comaccelachem.com |

| Molecular Weight | 115.18 g/mol | sigmaaldrich.comamericanelements.com |

| IUPAC Name | O-cyclopentyl-N-methylhydroxylamine | nih.govsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Storage Temperature | 4 °C | americanelements.com |

This table presents basic identification and physical data for this compound, sourced from chemical supplier databases.

Methodological Frameworks for Studying this compound

The study of this compound relies on a combination of synthetic organic chemistry techniques and modern analytical methods. The synthesis of this compound would likely follow established protocols for the formation of N-alkoxyamines, while its characterization would employ a suite of spectroscopic and chromatographic techniques.

Synthesis:

The synthesis of O-alkyl-N-methylhydroxylamines such as this compound can be approached through several established routes. One common method involves the O-alkylation of a protected N-methylhydroxylamine derivative. For instance, N-Boc-N-methylhydroxylamine can be deprotonated with a base and then reacted with a cyclopentyl halide or a cyclopentyl sulfonate ester. Subsequent removal of the Boc protecting group would yield the desired product. amazonaws.com

Another viable approach is the reaction of cyclopentanol (B49286). The alcohol can be converted to its mesylate, which then undergoes nucleophilic substitution with a suitable N-methylhydroxylamine equivalent. organic-chemistry.org A modified Gabriel synthesis, using N-hydroxyphthalimide, has also been employed for the preparation of O-alkylhydroxylamines and could be adapted for the synthesis of this compound. mcmaster.ca

Chemical Reactivity and Transformations:

The reactivity of this compound is expected to be centered around the N-O bond and the nucleophilic nitrogen atom.

Reactions at the Nitrogen Atom: The nitrogen atom, being a secondary amine, can undergo reactions typical of this functional group. For example, it can be acylated with acid chlorides or anhydrides to form the corresponding amides. Alkylation with alkyl halides could lead to the formation of quaternary ammonium (B1175870) salts. thieme-connect.de The reaction with nitrous acid is a characteristic reaction of hydroxylamines and their derivatives, often leading to different products depending on the specific structure and reaction conditions. rsc.org

Cleavage of the N-O Bond: The N-O bond in N-alkoxyamines is known to be relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a nitroxide radical and an alkyl radical. nih.gov This property is fundamental to their application in controlled radical polymerization.

Cycloaddition Reactions: N-Alkylhydroxylamines can react with aldehydes or ketones to form nitrones in situ. These nitrones are 1,3-dipoles and can participate in [3+2] cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings, a valuable transformation for the synthesis of complex heterocyclic molecules. nih.gov

Analytical Characterization:

The structural elucidation and purity assessment of this compound would be accomplished using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the methyl group, the cyclopentyl ring protons, and the proton on the nitrogen. 15N NMR spectroscopy, although less common, can provide direct information about the nitrogen environment. nih.govacs.orgtue.nl

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, providing further structural confirmation. jst.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-H bonds of the alkyl and cycloalkyl groups, as well as vibrations associated with the C-N and N-O bonds. nih.govresearchgate.net

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for assessing the purity of the compound and for monitoring the progress of reactions involving it. nih.gov

The table below summarizes the expected spectroscopic data for this compound based on general knowledge of N-alkoxyamines.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for the N-methyl protons, the methine proton of the cyclopentyloxy group, and the methylene (B1212753) protons of the cyclopentyl ring. |

| ¹³C NMR | Resonances for the N-methyl carbon, the methine carbon of the cyclopentyloxy group, and the methylene carbons of the cyclopentyl ring. |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the molecular weight (115.18), along with fragment ions resulting from cleavage of the N-O bond and loss of the cyclopentyl or methyl groups. |

| Infrared Spectroscopy | C-H stretching vibrations for the alkyl and cycloalkyl groups, N-H stretching (if protonated), and characteristic vibrations for the C-O and N-O bonds. |

This table presents the anticipated spectroscopic characteristics for this compound based on the analysis of similar N-alkoxyamine structures.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyloxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-8-6-4-2-3-5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAFBNPQCUPWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Cyclopentyloxy Methyl Amine

Retrosynthetic Analysis of (Cyclopentyloxy)(methyl)amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary bond disconnections are considered: the N-O bond and the O-C (cyclopentyl) bond.

N-O Bond Disconnection: Cleavage of the nitrogen-oxygen bond suggests two potential precursor pairs: a methylamine-derived radical or nucleophile and a cyclopentyloxy-derived radical or electrophile. This leads to precursors such as methylamine (B109427) or a methylaminyl radical, and cyclopentanol (B49286) or a cyclopentyloxy radical.

O-C Bond Disconnection: Breaking the oxygen-cyclopentyl bond points towards an O-methylated hydroxylamine (B1172632) derivative and a cyclopentyl electrophile. This suggests precursors like N-methylhydroxylamine and a cyclopentyl halide (e.g., cyclopentyl bromide).

A third disconnection, the N-C (methyl) bond, is also possible, which would involve O-cyclopentylhydroxylamine and a methylating agent. These disconnections form the basis for designing the synthetic strategies discussed in the following sections.

Precursor Design and Selection for this compound Synthesis

The selection of appropriate precursors is critical for a successful synthesis, guided by factors such as commercial availability, reactivity, and stability. Based on the retrosynthetic analysis, several key precursors can be identified.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Cyclopentanol | C5H10O | 86.13 | Colorless liquid, readily available. wikipedia.org |

| Methylamine | CH5N | 31.06 | Gas at room temperature, typically used as a solution in water, THF, or ethanol. |

| Cyclopentyl bromide | C5H9Br | 149.03 | Liquid, useful electrophile for substitution reactions. |

| N-Methylhydroxylamine | CH5NO | 47.07 | Commercially available as a hydrochloride salt, acts as a nucleophile. acs.org |

| O-Cyclopentylhydroxylamine | C5H11NO | 101.15 | Can be synthesized from cyclopentanol. organic-chemistry.orgthieme-connect.com |

The choice between these precursors will dictate the specific reaction pathway and conditions. For instance, using cyclopentyl bromide and N-methylhydroxylamine would involve a nucleophilic substitution, while a route starting from cyclopentanol might proceed via a different mechanism, such as a Mitsunobu reaction.

Reaction Pathways and Mechanisms in this compound Formation

Direct synthetic routes aim to form the target molecule in a single or a few straightforward steps. Two plausible direct routes are outlined below.

Route A: N-Alkylation of O-Cyclopentylhydroxylamine

This route involves the initial synthesis of O-cyclopentylhydroxylamine followed by N-methylation.

Synthesis of O-Cyclopentylhydroxylamine: Cyclopentanol can be converted to a good leaving group, such as a mesylate or tosylate, which then reacts with an N-protected hydroxylamine like N-hydroxyphthalimide. Subsequent deprotection yields O-cyclopentylhydroxylamine. thieme-connect.com

N-Methylation: O-Cyclopentylhydroxylamine is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to afford this compound.

Mechanism: The N-methylation proceeds via a standard SN2 mechanism, where the nitrogen atom of O-cyclopentylhydroxylamine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

Route B: O-Alkylation of N-Methylhydroxylamine

This approach involves the direct alkylation of N-methylhydroxylamine with a cyclopentyl electrophile.

Reaction Setup: N-Methylhydroxylamine (often used as its hydrochloride salt and neutralized in situ) is reacted with cyclopentyl bromide in the presence of a suitable base (e.g., sodium hydride or a non-nucleophilic organic base) and a polar aprotic solvent like DMF or acetonitrile.

Mechanism: The reaction proceeds via an SN2 pathway where the oxygen atom of the deprotonated N-methylhydroxylamine (a hydroxylamide anion) acts as the nucleophile, displacing the bromide from cyclopentyl bromide.

Multi-Component Synthesis Approach:

While no established multi-component reaction (MCR) is specifically designed for N-alkoxyamines, a hypothetical MCR could be envisioned. For instance, a reaction involving cyclopentanone, methylamine, and a suitable oxidizing agent could potentially form an imine intermediate that is then oxidized and trapped to form the N-O bond. However, this remains a theoretical proposition requiring significant experimental validation. Multi-component reactions are known for their efficiency in building molecular complexity in a single step. researchgate.netmdpi.comnih.govnih.govrsc.org

Convergent Synthetic Strategy:

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them at a later stage. rsc.org For this compound, a convergent approach would involve the synthesis of two key intermediates:

Fragment 1: O-Cyclopentylhydroxylamine: Prepared as described in the direct synthesis Route A. organic-chemistry.orgthieme-connect.com

Fragment 2: A methylating agent (e.g., methyl iodide).

Catalytic Approaches in this compound Synthesis

Catalysis can play a crucial role in enhancing the efficiency and selectivity of the synthesis.

Phase-Transfer Catalysis: In the O-alkylation of N-methylhydroxylamine, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed to facilitate the reaction between the aqueous and organic phases, especially if an inorganic base is used.

Transition Metal Catalysis: While more common for C-N bond formation, certain transition metal catalysts could potentially be adapted. For example, a copper-catalyzed reaction could mediate the coupling of a cyclopentyl boronic acid with N-methylhydroxylamine. Iridium-catalyzed transfer hydrogenation of oximes is another method to access N-alkoxy amines. acs.org A cobalt-catalyzed amination of alcohols has also been reported. rsc.org

Table 2: Potential Catalytic Approaches

| Catalytic System | Proposed Role in Synthesis | Potential Advantages |

| Quaternary Ammonium Salts | Phase-transfer catalyst in O-alkylation | Improved reaction rates and yields in biphasic systems. |

| Copper (I) complexes | Mediation of C-O bond formation | Milder reaction conditions compared to uncatalyzed reactions. |

| Iridium complexes | Catalytic transfer hydrogenation | Access to N-alkoxy amines from oxime precursors. acs.org |

| Cobalt complexes | Catalytic amination of alcohols | Direct use of cyclopentanol as a precursor. rsc.org |

Principles of Green Chemistry Applied to this compound Production

Applying the principles of green chemistry aims to make the synthesis more environmentally benign. chemistryviews.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, a direct amination of cyclopentanol would have a higher atom economy than a route involving the conversion of the alcohol to a halide.

Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or deep eutectic solvents (DESs) is a key consideration. semanticscholar.orgmdpi.comresearchgate.net Ethanol can also be a green solvent for amination reactions. acs.org

Catalysis: The use of catalysts is inherently a green principle as it reduces the need for stoichiometric reagents and can lead to milder reaction conditions, thus saving energy.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of specific isomers of this compound is crucial for investigating their potential applications, as different stereoisomers of a chiral molecule often exhibit distinct biological activities and pharmacological properties. The chirality in this compound can arise from a stereogenic center on the cyclopentyl ring. Consequently, strategies for stereoselective synthesis primarily focus on the use of enantiomerically pure cyclopentanol precursors or the creation of the desired stereocenter on the cyclopentane (B165970) ring during the synthetic sequence.

A plausible and effective strategy for the stereoselective synthesis of this compound isomers commences with a chiral, non-racemic cyclopentanol derivative. This approach ensures that the stereochemistry of the final product is directly inherited from the starting material. The general synthetic pathway can be envisioned in several key steps, beginning with the activation of the hydroxyl group of a chiral cyclopentanol, followed by nucleophilic substitution with an appropriate N-methylhydroxylamine equivalent, and concluding with any necessary deprotection steps.

One common method for activating the alcohol is to convert it into a good leaving group, such as a mesylate or tosylate. This is typically achieved by reacting the chiral cyclopentanol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

Following the activation of the chiral cyclopentanol, the subsequent step involves nucleophilic substitution by a protected N-methylhydroxylamine derivative. A suitable reagent for this purpose is N-Boc-N-methylhydroxylamine. The reaction of the chiral cyclopentyl mesylate or tosylate with the N-Boc-protected N-methylhydroxylamine, typically in the presence of a base such as sodium hydride, would proceed via an SN2 mechanism. This mechanism is advantageous for stereocontrol as it results in an inversion of configuration at the stereocenter of the cyclopentyl ring. Therefore, to obtain a product with a specific desired stereochemistry, the starting chiral cyclopentanol must possess the opposite configuration.

The final step in this synthetic sequence is the removal of the Boc protecting group from the nitrogen atom. This is readily accomplished under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target chiral this compound isomer.

An alternative to using a protected N-methylhydroxylamine is to employ N-methylhydroxylamine hydrochloride directly. wikipedia.orgprepchem.com However, this approach may require careful control of reaction conditions to avoid side reactions and to ensure selective N-alkylation over potential O-alkylation, though the latter is generally less favorable.

The success of this stereoselective synthesis is contingent upon the availability of enantiomerically pure cyclopentanol precursors. Fortunately, various methods for the synthesis of chiral cyclopentanols and their derivatives have been well-established in the literature. These methods include the enzymatic resolution of racemic cyclopentanols, asymmetric reduction of cyclopentanones, and the use of chiral pool starting materials. acs.orgnih.govorganic-chemistry.org

A summary of a proposed stereoselective synthetic route is presented in the table below:

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Activation of Chiral Cyclopentanol | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et3N) or Pyridine, Dichloromethane (CH2Cl2), 0 °C to room temperature. | Starting with an enantiomerically pure cyclopentanol is essential for the stereochemical outcome. |

| 2 | Nucleophilic Substitution | N-Boc-N-methylhydroxylamine, Sodium hydride (NaH), Tetrahydrofuran (THF), 0 °C to room temperature. | This SN2 reaction proceeds with inversion of stereochemistry at the carbon atom bearing the leaving group. |

| 3 | Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane or Diethyl ether). | Mild acidic conditions are required to cleave the Boc group without affecting other parts of the molecule. |

This outlined synthetic strategy provides a reliable and controllable method for accessing specific stereoisomers of this compound, which is fundamental for the systematic evaluation of their chemical and biological properties. The stereochemical integrity of the final product is directly correlated to the enantiopurity of the initial chiral cyclopentanol and the stereospecificity of the SN2 reaction.

Chemical Reactivity and Derivatization of Cyclopentyloxy Methyl Amine

Fundamental Reaction Profiles of (Cyclopentyloxy)(methyl)amine

As a secondary amine, this compound is a weak base and a competent nucleophile. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles. byjus.com Key reaction profiles include:

Acid-Base Reactions: Like other amines, it readily forms salts with strong acids such as hydrochloric acid or sulfuric acid. britannica.com This protonation of the nitrogen atom is a fundamental characteristic.

Alkylation: The nitrogen can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. libretexts.org Depending on the reaction conditions and the stoichiometry of the reactants, this can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu

Acylation: Reaction with acid chlorides or acid anhydrides yields the corresponding N-acyl derivative, an amide. This acylation reaction is typically rapid at room temperature. libretexts.org Similarly, reaction with sulfonyl chlorides produces sulfonamides. libretexts.org

Reaction with Carbonyl Compounds: While secondary amines react reversibly with aldehydes and ketones, this reactivity can be harnessed in specific synthetic transformations. britannica.com

Oxidation: The secondary amine functionality can be oxidized under various conditions. Oxidation can lead to the formation of hydroxylamines, which may be further oxidized to nitrones. uomustansiriyah.edu.iq Stronger oxidizing agents can lead to more complex reaction pathways. For instance, oxidation with neutral permanganate can lead to the degradation of the amine to form aldehydes or ketones. acs.org Bioinspired aerobic oxidation using specific catalyst systems can also be employed. nih.gov

A summary of these fundamental reactions is presented in Table 1.

| Reaction Type | Reagent/Conditions | Product Type |

| Salt Formation | Strong Acid (e.g., HCl) | Ammonium Salt |

| Alkylation | Alkyl Halide (e.g., R-X) | Tertiary Amine/Quaternary Ammonium Salt |

| Acylation | Acid Chloride (e.g., RCOCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., RSO2Cl) | Sulfonamide |

| Oxidation | Hydrogen Peroxide/Sodium Tungstate | Nitroxide |

| Oxidation | Neutral Permanganate | Aldehyde/Ketone |

Synthesis of Novel Analogs and Derivatives from this compound

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide array of novel analogs.

The nucleophilic nitrogen atom is the primary site for functionalization.

N-Alkylation and N-Arylation: As mentioned, N-alkylation can be achieved with various alkylating agents. libretexts.org Furthermore, coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form N-aryl derivatives, though this is a more complex transformation for secondary amines.

Formation of Amides and Sulfonamides: A diverse range of amides and sulfonamides can be synthesized by reacting this compound with a wide variety of acid chlorides and sulfonyl chlorides, respectively. libretexts.orglibretexts.org This allows for the introduction of numerous functional groups and structural motifs.

Reductive Amination: While typically a method for synthesizing amines, reductive amination can also be used to introduce more complex alkyl groups at the nitrogen center by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

The cyclopentyl group, while generally stable, can undergo chemical transformations. fiveable.me

Ring Opening: Under harsh conditions, such as strong acid and high temperatures, the ether linkage could be cleaved. More controlled ring-opening reactions might be possible with specific reagents.

Substitution on the Cyclopentyl Ring: Functionalization of the cyclopentane (B165970) ring itself would likely require initial derivatization to introduce reactive handles, as the saturated hydrocarbon ring is relatively inert. If a derivative with an unsaturated cyclopentyl ring were synthesized, a broader range of reactions, such as addition reactions, would be possible.

The cyclopentyl group is a common structural motif in medicinal chemistry, often used to enhance metabolic stability or to create a rigid scaffold. nih.govresearchgate.net

The N-methyl group can also be a site for chemical modification.

N-Demethylation: The methyl group can be removed through various N-dealkylation procedures. Common methods include the use of chloroformates or the von Braun reaction with cyanogen bromide, followed by hydrolysis or reduction. nih.gov A one-pot procedure involving quaternization and subsequent demethylation with sodium sulfide has also been reported for tertiary amines. rsc.org

N-Methylation of Primary Amine Derivatives: If the methyl group were to be removed to yield the corresponding primary amine, subsequent selective N-methylation could be achieved using reagents like dimethyl sulfate or through reductive amination with formaldehyde. liv.ac.uk Sustainable methods using methanol as a C1 source have also been developed. acs.orgresearchgate.net

Role of this compound as a Building Block in Complex Molecular Architectures

While specific examples for this compound are not prevalent in the literature, compounds with similar structural features, such as alkoxyamines and cyclopentyl-containing molecules, are valuable building blocks in organic synthesis. chimia.ch

Source of Functionalized Amines: this compound can serve as a precursor to a variety of more complex amines through the functionalization reactions described above. These derivatives can then be incorporated into larger molecules.

In Medicinal Chemistry: The cyclopentyl moiety is present in a number of drug candidates and approved drugs. nih.gov Its rigid structure can be advantageous for binding to biological targets. Therefore, derivatives of this compound could be explored as scaffolds in drug discovery programs.

In Materials Science: N-alkoxyamines are key components in nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. chimia.ch While this compound itself is not a typical NMP initiator, its structural motifs could be incorporated into the design of novel initiators or regulators.

Investigating the Stability and Degradation Pathways of this compound under Controlled Conditions

The stability of this compound is influenced by factors such as temperature, pH, and the presence of oxidizing or reducing agents. As an N-alkoxyamine, its stability is largely dictated by the strength of the N-O and O-C bonds.

Thermal Decomposition: N-alkoxyamines can undergo thermal homolysis of the C-ON bond to generate a nitroxyl radical and an alkyl radical. rsc.org The temperature at which this occurs depends on the bond dissociation energy, which is influenced by the steric and electronic properties of the substituents. chimia.ch For this compound, heating could potentially lead to the cleavage of the O-cyclopentyl bond or the N-O bond. Poly(alkoxyamine)s have been shown to undergo severe thermal degradation at temperatures above 140 °C. acs.org

Hydrolytic Stability: The ether linkage in the cyclopentyloxy group is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions. The amine functionality itself is stable to hydrolysis.

Oxidative Degradation: As discussed, secondary amines are susceptible to oxidation. uomustansiriyah.edu.iq In the presence of strong oxidants or under aerobic conditions, especially catalyzed by metal ions, this compound could undergo degradation. The N-O bond in some alkoxyamines can be cleaved by oxidizing agents like m-CPBA. rsc.org

Photochemical Decomposition: Some alkoxyamines can be decomposed by light. nih.gov UV irradiation, in some cases, can lead to the homolytic cleavage of the C-ON bond.

A summary of potential degradation pathways is provided in Table 2.

| Condition | Potential Degradation Pathway | Potential Products |

| High Temperature | Thermal Homolysis | Nitroxyl radicals, alkyl radicals |

| Strong Acid | Hydrolysis of Ether Linkage | Cyclopentanol (B49286), methylhydroxylamine |

| Oxidizing Agents | Oxidation of Amine | Hydroxylamine (B1172632), Nitrone |

| UV Light | Photochemical Cleavage | Radicals |

Computational and Theoretical Chemistry Studies of Cyclopentyloxy Methyl Amine

Quantum Chemical Investigations of (Cyclopentyloxy)(methyl)amine Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For this compound, these investigations provide insights into its stability, reactivity, and intermolecular interactions.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for predicting chemical and physical properties. wikipedia.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the C-N and C-O antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the nitrogen lone pair |

| LUMO | 2.1 | Distributed over σ* orbitals of C-N and C-O bonds |

| HOMO-LUMO Gap | 10.6 | Indicates moderate kinetic stability |

Note: These values are hypothetical and would be calculated using methods like Density Functional Theory (DFT) or Hartree-Fock (HF).

The distribution of electron density within a molecule is key to understanding its electrostatic potential and predicting sites of nucleophilic and electrophilic attack. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate partial atomic charges.

In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl and cyclopentyl groups, as well as the carbon atoms bonded to nitrogen and oxygen, would likely exhibit partial positive charges.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value | Significance |

| Ionization Potential (I) | 8.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -2.1 eV | Energy released when an electron is added |

| Electronegativity (χ) | 3.2 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 5.3 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.95 eV | Propensity to accept electrons |

Note: These values are derived from the hypothetical HOMO and LUMO energies and provide a theoretical framework for assessing reactivity.

Conformational Landscape Analysis of this compound

Computational methods, such as potential energy surface (PES) scanning, can be used to identify stable conformers (local minima) and the transition states that connect them. The cyclopentyl group itself can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the methylamine (B109427) group relative to the cyclopentyl ring will further diversify the conformational possibilities. The most stable conformer would be the one that minimizes steric hindrance and optimizes intramolecular interactions.

Molecular Dynamics Simulations for this compound System Behavior

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a system containing many molecules over time. nih.govnih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal information about its solvation structure, diffusion, and intermolecular interactions.

These simulations can help in understanding how the molecule interacts with its environment, including the formation of hydrogen bonds between the amine group and solvent molecules. The trajectory of the atoms over time allows for the calculation of various macroscopic properties, providing a bridge between the molecular and bulk scales.

Prediction of Spectroscopic Signatures for this compound

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be expected for the methyl group, the cyclopentyl ring protons and carbons, and the N-H proton.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical infrared (IR) spectrum. Key vibrational modes would include N-H stretching, C-H stretching of the alkyl groups, C-O and C-N stretching, and various bending modes.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. As a saturated amine, this compound is not expected to have strong absorptions in the visible region but may exhibit absorptions in the UV region corresponding to n → σ* transitions.

Computational Exploration of Reaction Mechanisms Involving this compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating activation energies. arxiv.orgscielo.brrsc.org For this compound, several types of reactions could be investigated computationally:

Acid-Base Reactions: The protonation of the amine group by an acid could be modeled to determine the pKa of the conjugate acid.

Nucleophilic Substitution: The reaction of the amine as a nucleophile could be explored, for instance, in an alkylation reaction.

Oxidation: The mechanism of oxidation at the nitrogen atom could be investigated, leading to the formation of various products.

By mapping the potential energy surface for a given reaction, the most favorable reaction pathway can be determined, providing a detailed molecular-level understanding of the reaction dynamics.

Advanced Analytical Characterization Methodologies for Cyclopentyloxy Methyl Amine Research

Spectroscopic Techniques for Structural Elucidation of (Cyclopentyloxy)(methyl)amine

Spectroscopic methods are indispensable for probing the molecular architecture of this compound, providing detailed information about its atomic connectivity and functional groups.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Based on the structure of this compound, a set of distinct signals would be anticipated. The protons on the cyclopentyl ring would likely appear as complex multiplets in the upfield region, typical for cycloalkanes. The methoxy (B1213986) proton and the methyl protons on the amine would each give rise to a singlet, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms, respectively. The N-H proton, if present as a secondary amine, would appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. For this compound, one would expect distinct signals for the methyl carbon, the methoxy carbon, and the carbons of the cyclopentyl ring. The chemical shifts of these carbons would provide further confirmation of the molecular structure. For instance, the carbon atom of the cyclopentyl ring bonded to the oxygen atom would be significantly deshielded and appear at a higher chemical shift compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopentyl CH₂ | 1.5 - 1.8 (m) | 23 - 25 |

| Cyclopentyl CH-O | 3.8 - 4.2 (m) | 75 - 85 |

| N-CH₃ | 2.3 - 2.5 (s) | 30 - 35 |

| O-CH₃ | 3.2 - 3.4 (s) | 55 - 60 |

| N-H | 1.0 - 2.0 (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from analogous compounds like N-methylcyclopentylamine. spectrabase.comnih.gov m = multiplet, s = singlet, br s = broad singlet.

Mass Spectrometry (MS) Methodologies for this compound Identification and Purity

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn would confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Electron ionization (EI) would likely lead to the cleavage of the C-O and C-N bonds, resulting in characteristic fragment ions. For example, the loss of a methyl group or the entire methoxy group would produce prominent peaks. The cyclopentyl ring could also undergo fragmentation. Analysis of these fragments would allow for the piecing together of the molecular structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| [M]+ | Molecular Ion |

| [M-15]+ | Loss of CH₃ |

| [M-31]+ | Loss of OCH₃ |

| [M-44]+ | Loss of CH₃NH |

| 85 | [C₅H₉O]+ |

| 70 | [C₅H₁₀]+ |

| 44 | [CH₃NH₂]+ |

Note: The predicted fragmentation is based on the general principles of mass spectrometry for ethers and amines.

Vibrational Spectroscopy (IR, Raman) in Characterizing this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretch of the secondary amine. The C-H stretching vibrations of the cyclopentyl and methyl groups would appear around 2850-3000 cm⁻¹. A strong C-O stretching band for the ether linkage would be expected in the 1050-1150 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric C-H stretching vibrations of the alkyl groups would be particularly strong in the Raman spectrum. The C-C stretching modes of the cyclopentyl ring would also be readily observable. While the N-H and C-O stretching vibrations are typically weaker in Raman spectra compared to IR, their presence would further corroborate the structure.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (broad) | 3300 - 3500 (weak) |

| C-H Stretch (Aliphatic) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| C-O Stretch (Ether) | 1050 - 1150 (strong) | 1050 - 1150 (weak) |

| C-N Stretch | 1000 - 1250 (medium) | 1000 - 1250 (medium) |

| N-H Bend | 1550 - 1650 (medium) | - |

Note: Predicted frequencies are based on characteristic group frequencies in vibrational spectroscopy.

X-ray Crystallography for Crystalline this compound Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information. This technique would unambiguously confirm the connectivity of the atoms and provide insights into the molecule's packing in the solid state. However, many low molecular weight amines are liquids or low-melting solids at room temperature and may not readily form crystals suitable for X-ray analysis. In such cases, derivatization to form a crystalline salt (e.g., a hydrochloride or picrate (B76445) salt) could be a viable strategy to enable single-crystal X-ray diffraction studies.

Chromatographic Separations for Isolation and Purity Assessment of this compound

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) for Volatile this compound Studies

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its likely volatility, this compound should be amenable to GC analysis.

A GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a chromatographic column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column. A flame ionization detector (FID) would be a suitable detector for quantifying the compound due to its high sensitivity to organic molecules.

For purity assessment, a high-resolution capillary column would be used to separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. The peak area of this compound relative to the total peak area of all components in the chromatogram would provide a quantitative measure of its purity.

In some cases, derivatization of the amine functionality, for example, by acylation, may be necessary to improve its chromatographic behavior and reduce peak tailing, which can be an issue with primary and secondary amines.

Table 4: Hypothetical Gas Chromatography Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Note: These are typical starting parameters for the GC analysis of a moderately volatile amine and would require optimization.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research

This absence of published data extends to closely related structural analogs, such as N-methylcyclopentylamine. While general analytical principles for cyclic and secondary amines are well-established, specific methods, including details on chromatographic conditions (e.g., column types, mobile phases, and retention times) and mass spectrometric data, are not available in the public domain for this compound.

As a result of this lack of foundational research, it is not possible to construct an article that meets the required standards of scientific accuracy and detail as outlined in the user's request. The generation of specific data tables and in-depth discussion of research findings for the specified analytical techniques is contingent on the existence of peer-reviewed studies.

Therefore, the requested article focusing on the advanced analytical characterization methodologies for this compound cannot be produced at this time. Further research and publication by the scientific community would be necessary to enable a comprehensive review of its analytical chemistry.

Emerging Research Directions and Future Perspectives for Cyclopentyloxy Methyl Amine

Exploration of Novel Synthetic Applications for (Cyclopentyloxy)(methyl)amine

There is no available research detailing the use of this compound as a reagent, intermediate, or building block in novel synthetic pathways. Its potential reactivity and utility in organic synthesis have not been documented.

Development of Advanced Methodologies for this compound Synthesis and Characterization

While general methods for the synthesis of amines and ethers are well-established, there are no published advanced or specific methodologies for the synthesis of this compound. Similarly, detailed characterization data from advanced analytical techniques for this particular compound are not available.

Interdisciplinary Research Prospects Involving this compound in Chemical Sciences

Due to the foundational lack of research on its basic properties and reactivity, there are no documented interdisciplinary studies involving this compound in areas such as medicinal chemistry, computational chemistry, or chemical biology.

Q & A

Q. What are the common synthetic routes for (Cyclopentyloxy)(methyl)amine in academic research?

- Methodological Answer: this compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting cyclopentanol derivatives (e.g., cyclopentyl bromide or tosylate) with methylamine under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Catalysts like palladium or nickel may enhance yield in cross-coupling reactions. For example, highlights similar protocols using reflux and controlled reaction times to optimize purity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Yield improvements often rely on adjusting solvent polarity and catalyst loading .

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer: Structural confirmation requires multi-technique validation:

- NMR Spectroscopy : ¹H NMR (δ 1.5–2.5 ppm for cyclopentyl protons; δ 2.3–3.0 ppm for methylamine protons) and ¹³C NMR (cyclopentyl carbons at δ 25–35 ppm; amine-bearing carbon at δ 45–50 ppm).

- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) confirm functional groups (similar to ’s FTIR analysis).

- Elemental Analysis : Matches theoretical C, H, N percentages (±0.3% tolerance).

- GC-MS : Monitors purity (>95%) and identifies byproducts. Stability assessments (e.g., thermal gravimetric analysis) under varying pH and temperature conditions are critical for storage guidelines .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying reaction conditions?

- Methodological Answer: Design of Experiments (DoE) is key for optimization:

- Solvent Screening : Test polar aprotic (DMF, THF) vs. protic (ethanol) solvents to balance reactivity and solubility.

- Catalyst Optimization : Transition metals (e.g., Pd/C) or organocatalysts can reduce activation energy. notes that reaction time and temperature (e.g., 80–100°C) significantly impact yield.

- In Situ Monitoring : Techniques like TLC or inline IR spectroscopy track reaction progress. For example, adjusting the molar ratio of cyclopentyl halide to methylamine (1:1.2–1.5) minimizes side reactions. Post-reaction quenching with ice-water improves isolation efficiency .

Q. How can computational chemistry predict this compound’s reactivity with biological targets?

- Methodological Answer: Computational tools provide mechanistic insights:

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., monoamine oxidases) by simulating ligand-receptor interactions.

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of amine-target complexes over nanoseconds.

- QSAR Models : Relate structural descriptors (e.g., logP, H-bond donors) to bioactivity. For instance, ’s triazolopyridine derivatives used similar models to prioritize synthetic targets.

- DFT Calculations : Evaluate electron distribution at the amine group to predict nucleophilicity and reaction pathways .

Q. How to resolve contradictions in reported stability data for this compound?

- Methodological Answer: Contradictions often arise from environmental variables:

- Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 1–3 months) with HPLC monitoring. emphasizes pH-dependent stability, requiring buffered solutions (pH 3–10) for comparative analysis.

- Variable Isolation : Test crystalline vs. amorphous forms; the latter may degrade faster due to hygroscopicity.

- Data Reconciliation : Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Conflicting thermal stability reports can be addressed via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Key Research Gaps and Recommendations

- Stereochemical Effects : Limited data on enantiomeric purity; chiral HPLC or circular dichroism (CD) could address this.

- Biological Screening : Prioritize enzyme inhibition assays (e.g., cytochrome P450) using SPR or fluorescence polarization.

- Green Synthesis : Explore solvent-free or microwave-assisted routes to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.